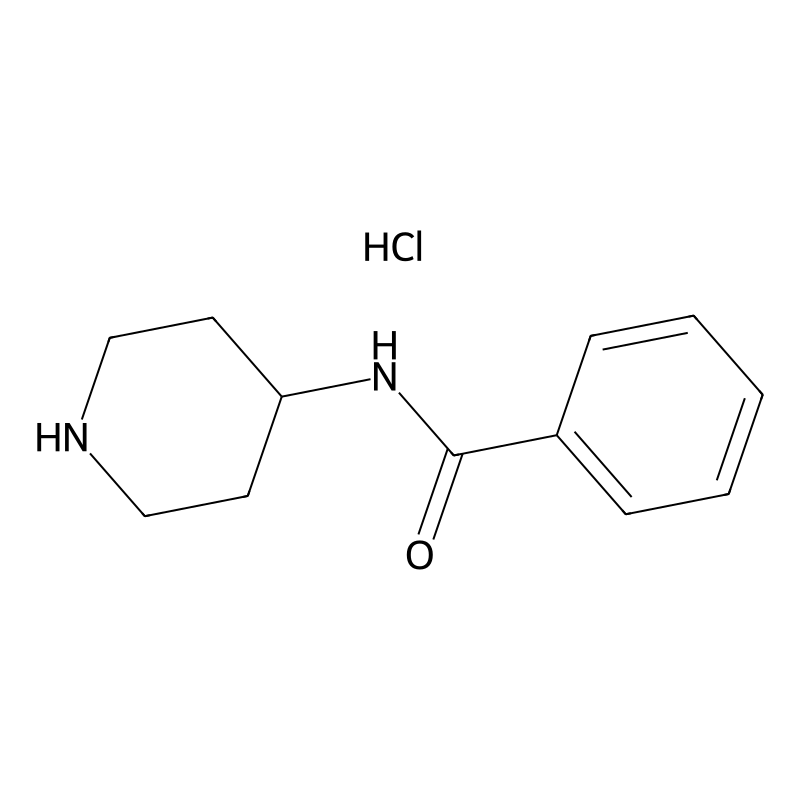

N-(piperidin-4-yl)benzamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-(piperidin-4-yl)benzamide hydrochloride is a synthetic molecule, meaning it is not naturally occurring. The process for its synthesis has been described in scientific literature, and involves the reaction of benzoyl chloride with piperidine in the presence of hydrochloric acid. []

Potential Biological Activities:

Research suggests that N-(piperidin-4-yl)benzamide hydrochloride may possess various biological activities, although these findings are primarily based on in vitro (laboratory) studies and require further investigation.

- Antimicrobial activity: Studies have shown that N-(piperidin-4-yl)benzamide hydrochloride exhibits antibacterial and antifungal properties against various strains of microorganisms. [, ]

- Enzyme inhibition: Research suggests that this molecule may inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. []

- Anticancer activity: Some studies have reported potential anti-tumor effects of N-(piperidin-4-yl)benzamide hydrochloride, but further research is needed to confirm these findings. []

N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound characterized by its piperidine and benzamide functional groups. Its molecular formula is , and it has a molecular weight of approximately 256.73 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological studies and potential therapeutic applications .

- Acylation Reactions: The piperidine nitrogen can undergo acylation, forming various derivatives that may exhibit altered biological activities.

- Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and piperidine.

- Substitution Reactions: The benzamide moiety can be modified through electrophilic aromatic substitution, facilitating the introduction of diverse functional groups .

Research indicates that N-(piperidin-4-yl)benzamide hydrochloride exhibits significant biological activity, particularly in cancer research. It has been identified as an activator of hypoxia-inducible factor 1 pathways, which play a critical role in cellular responses to low oxygen levels. In vitro studies have shown that certain derivatives of this compound can inhibit cell proliferation in HepG2 liver cancer cells, demonstrating potential as an antitumor agent . The compound also influences apoptosis mechanisms, promoting cell death in cancerous cells by upregulating cleaved caspase-3 expression .

The synthesis of N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:

- Formation of the Amide Bond: The reaction between piperidine and an appropriate benzoyl chloride or benzoic acid derivative under controlled conditions leads to the formation of the amide.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the hydrochloride salt.

- Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, IR) to confirm its structure and purity .

N-(piperidin-4-yl)benzamide hydrochloride finds applications primarily in pharmaceutical research due to its potential as an anticancer agent. Its ability to modulate hypoxia-inducible factor 1 pathways makes it a candidate for further development in cancer therapies. Additionally, its derivatives are being explored for their analgesic and anti-inflammatory properties, expanding its utility in medicinal chemistry .

Interaction studies involving N-(piperidin-4-yl)benzamide hydrochloride focus on its binding affinity with various biological targets, including receptors involved in neurotransmission and cancer pathways. Research has shown that this compound can interact with dopamine receptors (D2L and D4.2), suggesting potential applications in neuropharmacology as well . Furthermore, its effect on cell signaling pathways related to apoptosis highlights its importance in cancer treatment strategies.

Several compounds share structural similarities with N-(piperidin-4-yl)benzamide hydrochloride, each exhibiting unique properties:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-(Piperidin-4-yloxy)benzamide hydrochloride | 0.79 | Contains an ether linkage enhancing solubility |

| N,N-dimethyl-4-(piperidin-4-yl)benzamide | 0.78 | Dimethyl substitution potentially alters activity |

| tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | 0.78 | Incorporates a tert-butyl group for steric bulk |

| 3-(Piperidin-4-yloxy)benzamide hydrochloride | 0.77 | Different positioning of the piperidine moiety |

| 1-(4-Methoxybenzoyl)pyrrolidin-2-one | 0.75 | Pyrrolidine ring offers distinct pharmacological properties |

These compounds illustrate the diversity among piperidine derivatives while highlighting the unique structural features of N-(piperidin-4-yl)benzamide hydrochloride that may contribute to its specific biological activities .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant